molecular formula C21H19Cl2N3O3 B11403636 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11403636
M. Wt: 432.3 g/mol
InChI Key: PPTVLHFOOINDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyphenyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the cyclization process.

    Introduction of Substituents: The dichlorophenyl, hydroxyphenyl, and methoxypropyl groups are introduced through substitution reactions. These reactions often require the use of reagents such as halogenating agents, hydroxylating agents, and alkylating agents.

    Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinone derivatives.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, leading to the formation of chlorophenyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), hydroxylating agents (e.g., sodium hydroxide), and alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chlorophenyl derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: shares similarities with other pyrrolo[3,4-c]pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19Cl2N3O3

Molecular Weight

432.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H19Cl2N3O3/c1-29-10-4-9-26-20(12-7-8-14(22)15(23)11-12)17-18(24-25-19(17)21(26)28)13-5-2-3-6-16(13)27/h2-3,5-8,11,20,27H,4,9-10H2,1H3,(H,24,25)

InChI Key

PPTVLHFOOINDAT-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.